molecular formula C17H17N5O2 B11040256 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11040256
M. Wt: 323.35 g/mol
InChI Key: DJRIKZOQUGBHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a triazino-benzimidazole derivative characterized by a 2,5-dimethoxyphenyl substituent at the 4-position of the dihydrotriazine ring. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including enzyme inhibition and antiparasitic effects . Its synthesis typically involves the condensation of 2-guanidinobenzimidazole with substituted benzaldehydes under acidic conditions, followed by cyclization .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H17N5O2/c1-23-10-7-8-14(24-2)11(9-10)15-20-16(18)21-17-19-12-5-3-4-6-13(12)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21)

InChI Key

DJRIKZOQUGBHDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The critical step involves cyclocondensation of 2-guanidinobenzimidazole with 2,5-dimethoxyacetophenone. As reported in analogous syntheses, this reaction is conducted in ethanol or dioxane under reflux (80–100°C) for 6–12 hours. The ketone acts as both a reactant and a solvent in some cases, though ethanol is preferred for its polarity and boiling point. A catalytic amount of acetic acid (10 mol%) is often added to facilitate imine formation and cyclization.

Representative Procedure :

  • 2-Guanidinobenzimidazole (1.0 equiv, 1.76 g, 10 mmol) and 2,5-dimethoxyacetophenone (1.2 equiv, 2.16 g, 12 mmol) are suspended in ethanol (50 mL).

  • Acetic acid (1.0 mL) is added, and the mixture is refluxed for 8 hours.

  • The reaction is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/dimethylformamide (DMF) to yield the title compound.

Yield : 65–75% (varies with stoichiometry and purification).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times and improve yields in related triazino-benzimidazole syntheses. For instance, substituting conventional heating with microwave irradiation (120°C, 150 W) shortens the cyclocondensation step to 20–30 minutes, achieving comparable yields (70–78%). However, solvent choice is critical; dimethylformamide (DMF) may lead to side reactions, as observed in prior studies.

Structural Characterization and Analytical Data

Spectral Analysis

  • IR (KBr) : Bands at 3320 cm1^{-1} (N-H stretch), 1610 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-O of methoxy groups).

  • 1H NMR^1H \text{ NMR} (DMSO-d6d_6) : δ 3.72 (s, 6H, OCH3_3), 6.85–7.45 (m, 6H, aromatic H), 8.12 (s, 2H, NH2_2).

  • 13C NMR^{13}C \text{ NMR} : Peaks at 56.2 (OCH3_3), 115.8–154.3 (aromatic C), 162.1 (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar triazino-benzimidazole core and the equatorial orientation of the 2,5-dimethoxyphenyl group.

Comparative Analysis of Synthetic Routes

MethodSolventTemperature (°C)Time (h)Yield (%)
ConventionalEthanol80865–75
MicrowaveEthanol1200.570–78
DMF (Side rxn)DMF1006<40

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged heating in DMF leads to formylation of the guanidine group, yieldingtriazino[1,2-a]benzimidazol-2-amine as a side product. This is avoided by using ethanol and limiting reaction times.

Purification Difficulties

The product’s low solubility in common solvents necessitates recrystallization from DMF/ethanol mixtures. Column chromatography (silica gel, ethyl acetate/hexane) is less effective due to polar functional groups.

Scalability and Industrial Relevance

The microwave-assisted method is scalable, with a 10 mmol-scale trial producing 1.8 g (72% yield) of pure product . Industrial adoption would require optimizing solvent recovery and minimizing energy consumption during reflux.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the target compound, this compound. Other by-products may include unreacted starting materials and minor side products depending on the reaction conditions.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds containing triazine and benzimidazole moieties exhibit promising anticancer properties. The structural features of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine suggest potential efficacy against various cancer cell lines. Studies have shown that related compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazine ring enhances the interaction with microbial targets, making it a candidate for further exploration as an antimicrobial agent.

Neuroprotective Effects
The neuroprotective potential of triazine derivatives has been documented in several studies. They may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the benzene ring or alterations to the triazine structure can significantly influence its pharmacological profile.

Modification Effect on Activity
Substituent position on benzeneAlters potency and selectivity
Variations in triazine nitrogenInfluences binding affinity to targets
Functional group changesModulates solubility and bioavailability

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of triazine derivatives included this compound. The compound was subjected to cytotoxicity assays against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups.

Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against a panel of bacterial strains. The compound exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. One of the key targets is the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of triazino-benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Key Observations:

Substituent Effects on Bioactivity :

  • The 4,4-dimethyl analog exhibits potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, with an IC₅₀ of 10.9 mM . This suggests that alkyl substituents enhance enzyme binding, likely through hydrophobic interactions.
  • Compound 3f , an aryl-substituted analog, demonstrates significant antiparasitic activity (56% efficacy), highlighting the role of aromatic substituents in targeting parasitic enzymes or membranes .

Electronic and Steric Influences: Chlorine vs. Methoxy Groups: The 4-chlorophenyl analog (C₁₅H₁₂ClN₅) may exhibit different solubility and target affinity compared to methoxy-substituted derivatives due to chlorine’s electron-withdrawing nature and smaller steric profile . Methoxy Positioning: The target compound’s 2,5-dimethoxyphenyl group could enhance solubility and π-π stacking interactions compared to monosubstituted (e.g., 2-methoxy) or disubstituted (e.g., 3,4-dimethoxy) analogs .

Synthetic Accessibility: Derivatives with electron-donating groups (e.g., methoxy) are typically synthesized via acid-catalyzed condensation of 2-guanidinobenzimidazole with substituted benzaldehydes . The target compound’s 2,5-dimethoxy substitution may require optimized reaction conditions to avoid steric hindrance during cyclization.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity: The target compound (MW = 323.35) falls within the acceptable range for drug-like molecules.
  • Hydrogen Bonding: The amino group at the 2-position and methoxy oxygen atoms provide hydrogen bond donors/acceptors, which could enhance interactions with biological targets like DHFR or parasitic enzymes .

Biological Activity

The compound 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial, antiparasitic, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure features a triazine ring fused with a benzimidazole moiety, which is pivotal for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazino-benzimidazoles exhibit significant antimicrobial properties. A study demonstrated that certain triazino-benzimidazole derivatives showed higher efficacy against various bacterial strains compared to conventional antibiotics. The mechanism appears to involve the disruption of bacterial cell walls and interference with protein synthesis .

Antiparasitic Activity

The compound has been evaluated for its anthelmintic properties. In vitro studies have shown that it possesses potent activity against parasitic larvae. For instance, it demonstrated larvicidal effects with a lethality rate of 42.1% and 52.4% after 24 and 48 hours at a concentration of 50 μg/mL, respectively . This activity is attributed to its selective action against parasitic organisms rather than general toxicity.

Anticancer Potential

Emerging research suggests that triazino-benzimidazole derivatives may also exhibit anticancer properties. In cellular assays, these compounds have shown inhibition of cancer cell proliferation at concentrations greater than 100 μM. The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics such as penicillin .

Case Study 2: Antiparasitic Effects

In another investigation focusing on the compound's effects on Trichinella spiralis, it was found that at a concentration of 30 mg/mL, the compound led to complete destruction of muscle larvae in vitro. This highlights its potential as a therapeutic agent in treating trichinosis .

Research Findings Summary

Activity Tested Concentration Effectiveness
AntimicrobialVariesSignificant inhibition against bacteria
Antiparasitic50 μg/mLLethality: 42.1% (24h), 52.4% (48h)
Anticancer>100 μMInhibition of cell proliferation

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions between 2-guanidinobenzimidazole derivatives and substituted aldehydes or ketones. A widely cited method (e.g., ) uses 2-guanidinobenzimidazole, aromatic aldehydes (e.g., benzaldehyde), and acid catalysts (e.g., HCl) in polar aprotic solvents like DMF. Key steps include:

  • Cyclization : Heating at reflux (60–80°C) for 30–60 minutes to form the triazino-benzimidazole core.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the product.
  • Yield Optimization : Adjusting molar ratios (1:1 for aldehyde:guanidinobenzimidazole) and acid concentration (2–5% v/v HCl) improves yields to 60–75% .
    Advanced Note : For derivatives with electron-withdrawing groups (e.g., nitro), microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–8.2 ppm) and triazine/benzimidazole carbons (δ 150–165 ppm). Methoxy groups appear as singlets (δ 3.7–3.9 ppm) .
  • X-ray Crystallography : Resolves fused triazino-benzimidazole ring planarity (mean deviation <0.05 Å) and substituent orientation (e.g., phenyl ring disorder at 55:45 ratio in salts) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 380–400) and fragmentation patterns .

Advanced: How to optimize synthesis conditions for higher yields?

Methodological Answer:
Key variables include:

  • Solvent Selection : DMF or DMSO enhances solubility of intermediates compared to ethanol, reducing side-product formation .
  • Catalyst Screening : Substituting HCl with Lewis acids (e.g., ZnCl2_2) increases reaction rates by stabilizing transition states .
  • Temperature Control : Stepwise heating (30°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
    Data Contradiction : While higher temperatures (≥100°C) accelerate cyclization, they may protonate the triazine ring, reducing yields by 15–20% .

Advanced: What are the key challenges in studying its bioactivity?

Methodological Answer:
Challenges include:

  • Target Specificity : The compound’s planar structure non-specifically intercalates DNA/RNA, complicating enzyme inhibition assays (e.g., dihydrofolate reductase) .
  • Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO carriers, which may interfere with cell-based assays .
  • Metabolic Stability : Rapid hepatic clearance (t1/2_{1/2} <1 hr in murine models) requires structural modifications (e.g., fluorination) to enhance bioavailability .

Advanced: How to analyze interactions with biological targets?

Methodological Answer:
Techniques include:

  • Molecular Docking : AutoDock Vina simulates binding to DHFR (PDB: 1RAZ), revealing hydrogen bonds with Glu30/Asn64 and π-stacking with Phe34 .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_D ~10–100 nM) to immobilized protein targets .
  • Fluorescence Quenching : Monitors tryptophan residue interactions in albumin, with Stern-Volmer constants (Ksv_{sv}) indicating static binding .

Advanced: How to address contradictions in pharmacological data?

Methodological Answer:
Contradictions arise from:

  • Assay Variability : IC50_{50} values for DHFR inhibition vary 10-fold (0.5–5 µM) due to differing buffer pH (6.5 vs. 7.4) .
  • Cell Line Differences : Antiproliferative activity in HeLa (IC50_{50} 2 µM) vs. MCF-7 (IC50_{50} 10 µM) reflects variable expression of efflux pumps (e.g., P-gp) .
    Resolution Strategies :
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models.
  • Orthogonal Assays : Validate enzyme inhibition with cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.